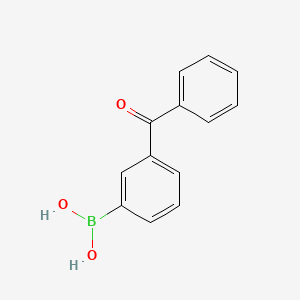

3-Benzoylphenylboronic acid

Description

Properties

IUPAC Name |

(3-benzoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKDRPRIEZYLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 3 Benzoylphenylboronic Acid

Synthesis and Purification

The synthesis of 3-Benzoylphenylboronic acid typically involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by acidic workup. Purification is often achieved through recrystallization to obtain the compound in high purity.

Physical and Chemical Properties

3-Benzoylphenylboronic acid is a solid at room temperature. Its chemical reactivity is characteristic of arylboronic acids, readily participating in cross-coupling reactions. The presence of the benzoyl group can influence its electronic properties and reactivity compared to unsubstituted phenylboronic acid.

Table 1: Physical and Chemical Properties of 3-Benzoylphenylboronic Acid

| Property | Value |

| Molecular Formula | C₁₃H₁₁BO₃ |

| Molecular Weight | 226.04 g/mol |

| Appearance | Solid |

| Melting Point | 155-160 °C |

Note: The melting point is a range and can vary depending on the purity of the compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of 3-Benzoylphenylboronic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure.

Table 2: Spectroscopic Data of 3-Benzoylphenylboronic Acid

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the boronic acid protons. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings and the carbonyl group. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |

Note: Specific chemical shifts and fragmentation patterns can be found in detailed analytical reports for the compound.

Reactivity Profiles and Mechanistic Investigations of 3 Benzoylphenylboronic Acid

Cross-Coupling Reactions as a Primary Transformation

3-Benzoylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the construction of complex molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. researchgate.netyoutube.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. researchgate.netyoutube.com

Scope and Limitations with Diverse Coupling Partners

The utility of 3-benzoylphenylboronic acid in Suzuki-Miyaura coupling extends to a variety of coupling partners. It can be successfully coupled with both electron-rich and electron-poor aryl halides. researchgate.net However, the reaction's efficiency can be influenced by the steric and electronic properties of the coupling partners. For instance, sterically hindered aryl halides may lead to lower yields due to slower reaction rates. rsc.org Similarly, the presence of ortho-substituents on the boronic acid can decrease the reactivity. youtube.com

The reaction generally tolerates a wide array of functional groups on both the boronic acid and the coupling partner. youtube.com However, certain functionalities can interfere with the catalytic cycle. For example, boronic acids can undergo side reactions like oxidation and protodeboronation, which can reduce the yield of the desired cross-coupled product. researchgate.net The stability of the boronic acid is a crucial factor, with some heteroarylboronic acids being particularly prone to protodeboronation under the reaction conditions. nih.gov

Table 1: Scope of Suzuki-Miyaura Coupling with 3-Benzoylphenylboronic Acid and Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Solvent | Base | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos | Ethanol | Na₂CO₃ | Good to Excellent |

| 2 | 2-Chloropyridine | Pd(OAc)₂, RuPhos | Ethanol | Na₂CO₃ | Moderate |

| 3 | 1-Bromo-2,4,6-trimethylbenzene | Pd-AntPhos | Toluene | - | Moderate |

| 4 | 4-Iodoanisole | [Pd(PPh₃)₄] | 1,4-Dioxane | K₃PO₄ | Very Good |

| 5 | 3-Bromopyridine | Pd/P(t-Bu)₃ | - | - | Good |

This table is a representative summary based on typical Suzuki-Miyaura reaction conditions and outcomes. Actual yields may vary depending on specific reaction parameters.

Ligand Effects and Catalyst Design for Enhanced Efficiency

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Suzuki-Miyaura coupling. nih.gov Ligands influence the catalyst's stability, reactivity, and selectivity. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives, have been shown to be highly effective for coupling challenging substrates, including sterically hindered aryl chlorides. nih.gov The steric bulk of the ligand can facilitate the formation of the active monoligated palladium species, which is crucial for the catalytic cycle. nih.gov

Catalyst design has focused on developing air- and moisture-stable pre-catalysts that are easy to handle and provide high turnover numbers. lzchemical.com For instance, PEPPSI-type palladium complexes have demonstrated good yields in the coupling of aryl chlorides with phenylboronic acid. mdpi.com The rationale behind catalyst design often involves creating a balance between the steric and electronic properties of the ligand to optimize the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, with some nitrile-functionalized NHC palladium complexes showing high activity. nih.gov

Copper-Promoted Chan-Evans-Lam Type Couplings

The Chan-Evans-Lam (CEL) coupling provides a valuable method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids. wikipedia.org This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions, even open to the air at room temperature. wikipedia.orgorganic-chemistry.org It serves as a complementary method to the palladium-catalyzed Buchwald-Hartwig amination.

The scope of the CEL coupling with substrates like 3-benzoylphenylboronic acid includes reactions with amines, alcohols, and other N-H or O-H containing compounds. organic-chemistry.org The reaction mechanism is thought to involve the formation of a copper-aryl complex, followed by the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the final product. wikipedia.org The efficiency of the coupling can be influenced by the choice of copper catalyst, base, and solvent. organic-chemistry.orgnih.gov For instance, the use of bidentate ligands can improve yields. nih.gov While broadly applicable, limitations can arise with certain substrates; for example, some boronic acids may lead to self-coupling products instead of the desired C-N coupled product. nih.gov

Oxidative Heck Reactions with Acrolein and Arylboronic Acids

The oxidative Heck reaction is a variation of the traditional Heck reaction that utilizes an organoboron reagent, such as an arylboronic acid, instead of an organohalide. hw.ac.ukliv.ac.uk This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group and an olefin. beilstein-journals.org

In the context of 3-benzoylphenylboronic acid, an oxidative Heck reaction with an olefin like acrolein would lead to the formation of a 3-aryl propenal derivative. researchgate.net These reactions are typically catalyzed by a Pd(II) species and often require an oxidant to regenerate the active catalyst. hw.ac.uk However, methods have been developed that can proceed without an external oxidant, broadening the reaction's scope. organic-chemistry.org The regioselectivity of the reaction can be a key consideration, and the choice of catalyst, ligand, and reaction conditions can influence the outcome. liv.ac.ukorganic-chemistry.org The reaction is compatible with a variety of functional groups, though electron-withdrawing groups on the arylboronic acid may sometimes lead to lower yields. liv.ac.uk

Boronic Acid Lewis Acidity and Coordination Chemistry

The boron atom in 3-benzoylphenylboronic acid is electron-deficient, making it a Lewis acid. This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step of cross-coupling reactions. The empty p-orbital on the boron atom can accept a pair of electrons, facilitating the transfer of the benzoylphenyl group to the transition metal catalyst.

The coordination chemistry of boronic acids plays a significant role in their reactivity. In the Suzuki-Miyaura reaction, the boronic acid is typically activated by a base, forming a boronate species. youtube.com This boronate is more nucleophilic and readily undergoes transmetalation with the palladium center. The coordination of ligands to the palladium catalyst also influences this process. nih.gov The nature of the substituents on the phenyl ring of the boronic acid can affect its Lewis acidity and, consequently, its reactivity in cross-coupling reactions.

Reversible Covalent Bond Formation with Vicinal Diols

Phenylboronic acids, including 3-benzoylphenylboronic acid, are recognized for their ability to form reversible covalent bonds with compounds containing vicinal diols (1,2-diols) or 1,3-diols. researchgate.netnih.govnih.govgeorganics.sk This reaction is foundational to their use as synthetic receptors and in sensing applications, particularly for saccharides like glucose. nih.govmdpi.comresearchgate.net The interaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester. researchgate.netnih.govbath.ac.uk Specifically, 1,2-diols form five-membered rings, while 1,3-diols form six-membered rings. nih.govnih.gov

The formation and stability of these boronate esters are highly dependent on pH. researchgate.net In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, created by interaction with a hydroxide (B78521) ion. researchgate.net The reaction with a diol enhances the acidity of the boron center, shifting the equilibrium. nih.gov This reversible nature is a key feature, allowing the boronic acid to act as a dynamic sensor. researchgate.netnih.govnih.gov For instance, in glucose sensing, the boronic acid moiety binds with the cis-diol groups of glucose molecules. nih.govnih.gov This binding can be transduced into a measurable signal, such as a change in fluorescence or a volumetric change in a hydrogel matrix due to increased osmotic pressure from the formation of anionic boronate-glucose complexes. nih.govresearchgate.net The process is reversible, meaning the boronic acid can be released when the concentration of the diol decreases. nih.gov

Table 1: Interaction of Phenylboronic Acids with Diols

| Reactant | Boronic Acid Moiety | Product | Ring Size | Bond Type |

|---|---|---|---|---|

| 1,2-Diol (e.g., glucose) | -B(OH)₂ | Cyclic Boronate Ester | 5-membered | Reversible Covalent |

Interaction with Nitrogen-Containing Nucleophiles

The 3-benzoylphenylboronic acid molecule possesses two primary sites for interaction with nitrogen-containing nucleophiles: the carbonyl carbon of the benzoyl group and the Lewis acidic boron atom.

The carbonyl group (a ketone) can react with primary amines (R-NH₂) in a manner analogous to standard ketone-amine reactions. libretexts.org This typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond, yielding an imine (or Schiff base). libretexts.orglibretexts.org This reaction is often acid-catalyzed. libretexts.org Similarly, reactions with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) would produce the corresponding oxime or hydrazone, respectively. libretexts.org The reaction with secondary amines proceeds differently, typically leading to the formation of an enamine after the generation of a quaternary iminium ion intermediate. libretexts.org

Other Selective Transformations of the Benzoyl and Boronic Acid Moieties

Carbonyl Reductions and Derivatizations

The benzoyl group's ketone functionality is susceptible to reduction. Powerful, non-selective hydride-transfer reagents like lithium aluminum hydride (LiAlH₄) can readily reduce the ketone to a secondary alcohol. harvard.edu More selective reducing agents are also effective. Diisobutylaluminum hydride (DIBAL-H), for example, is used to reduce esters to aldehydes at low temperatures, and it can also reduce ketones. harvard.edu Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, is another reagent capable of reducing aldehydes and ketones. harvard.edu The product of this reduction would be (3-(hydroxy(phenyl)methyl)phenyl)boronic acid.

Beyond reduction, the carbonyl group can undergo various derivatization reactions. As mentioned in section 3.2.2, it can react with nitrogen nucleophiles to form imines, oximes, and hydrazones. It can also react with oxygen nucleophiles, such as alcohols in the presence of an acid catalyst, to form acetals, although this is a reversible process.

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene (B151609) derivatives. wikipedia.org The outcome of such a reaction on 3-benzoylphenylboronic acid depends on the directing effects of the substituents on its two phenyl rings. The rate-determining step is the attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmsu.edu

For the phenyl ring substituted with both the boronic acid and the benzoyl group, both substituents are deactivating and meta-directing. pressbooks.pub

Boronic acid group [-B(OH)₂]: This group is electron-withdrawing and directs incoming electrophiles to the meta position. pressbooks.pub

Benzoyl group [-C(=O)Ph]: Acyl groups are strongly deactivating and are classic meta-directors due to their electron-withdrawing nature.

Therefore, electrophilic substitution on this ring is expected to be slow and occur at the position that is meta to both groups (C5).

For the second phenyl ring (from the benzoyl group), it is monosubstituted with an acyl group [-C(=O)-R]. This group is deactivating and directs incoming electrophiles to the meta positions on its own ring.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Functional Group | Ring Effect | Directing Influence |

|---|---|---|

| Boronic Acid [-B(OH)₂] | Deactivating | meta |

Elucidation of Reaction Mechanisms and Intermediates

Role of Boronate Anions in Catalytic Cycles

The boronate anion plays a critical role in many reactions involving boronic acids. A boronic acid can interact with a Lewis base, such as a hydroxide ion (OH⁻), to form a tetrahedral boronate anion, [R-B(OH)₃]⁻. nih.govbath.ac.ukresearchgate.net This transformation from a neutral, trigonal planar boron center to a negatively charged, tetrahedral center significantly increases the nucleophilicity of the organic group attached to the boron.

This activation is a key step in many catalytic cycles. chemicalbook.com For example, in the widely used Suzuki-Miyaura cross-coupling reaction, a base is required to activate the boronic acid. georganics.skchemicalbook.com The base facilitates the formation of the boronate anion, which then undergoes transmetalation with the palladium catalyst much more readily than the neutral boronic acid. This step transfers the phenyl group from boron to palladium, which is essential for the subsequent C-C bond formation.

The formation of boronate anions is also central to the mechanism of boronic acid-based sensors. nih.govmdpi.com The binding of a diol like glucose can increase the acidity of the boron center, promoting the formation of the anionic boronate ester. nih.govnih.gov This change in charge density is often the basis for the sensor's signal transduction. nih.gov Proposed mechanisms for other boron-mediated reactions, such as direct amidation, also highlight the importance of boron-centered intermediates, including the potential formation of dimeric species that activate the reactants. researchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name | Functional Groups |

|---|---|

| 3-Benzoylphenylboronic acid | Boronic Acid, Ketone |

| Glucose | Vicinal Diol, Aldehyde |

| Imine | C=N double bond |

| Oxime | C=N-OH group |

| Hydrazone | C=N-NHR group |

| (3-(hydroxy(phenyl)methyl)phenyl)boronic acid | Boronic Acid, Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Diisobutylaluminum hydride (DIBAL-H) | Reducing Agent |

| Borane (BH₃) | Reducing Agent |

| Boronate Ester | Cyclic ester with Boron |

Proton Transfer and Lewis Acid-Base Adduct Formation

The reactivity of 3-benzoylphenylboronic acid is fundamentally governed by the dual nature of the boronic acid functional group, which can participate in both proton transfer and Lewis acid-base interactions. These processes are central to its role in various chemical transformations and molecular recognition events.

Proton Transfer

Like other arylboronic acids, 3-benzoylphenylboronic acid is a Brønsted acid, capable of donating a proton. This acidity arises from the ionization of one of the hydroxyl groups to form a trigonal boronate anion, which is in equilibrium with the hydrated, tetrahedral boronate species in aqueous media. The position of this equilibrium is quantified by the acid dissociation constant (pKa).

The pKa value of a phenylboronic acid is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups typically enhance the acidity of the boronic acid (lowering the pKa value) by stabilizing the resulting anionic boronate form. Conversely, electron-donating groups decrease acidity (raising the pKa value). The 3-benzoyl group is known to be electron-withdrawing. Therefore, 3-benzoylphenylboronic acid is expected to be a stronger acid than unsubstituted phenylboronic acid (pKa ≈ 8.7 in water). researchgate.net The precise pKa is also sensitive to the solvent system, as different solvents can have varying abilities to stabilize the charged boronate species. researchgate.netsemanticscholar.org

Research into related 2,6-diarylphenylboronic acids has shown that the relationship between substituent effects and Lewis acidity can be complex, with solvation effects and through-space polar-π interactions playing a crucial role in stabilizing both the neutral boronic acid and its conjugate boronate base. semanticscholar.org

| Compound Name | Substituent | pKa Value | Reference |

|---|---|---|---|

| Phenylboronic acid | -H | ~8.7 (in H₂O) | researchgate.net |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~9.3 (in H₂O) | researchgate.net |

| 4-Formylphenylboronic acid | 4-CHO | ~7.8 | researchgate.net |

| 3-Benzoylphenylboronic acid | 3-COPh | Expected < 8.7 | Inferred from electronic effects |

Lewis Acid-Base Adduct Formation

The boron atom in 3-benzoylphenylboronic acid possesses a vacant p-orbital, making it an effective electron pair acceptor, or Lewis acid. wikipedia.org It readily reacts with Lewis bases—species with available lone pairs of electrons—to form stable coordination complexes known as Lewis acid-base adducts. ucla.edulibretexts.org In these adducts, the geometry at the boron center changes from trigonal planar to tetrahedral. wikipedia.org

This interaction is a key step in many applications of boronic acids. The formation of these adducts can be reversible and is dependent on the relative strengths of the Lewis acid and base, their concentrations, and the temperature. researchwithrutgers.com

Common Lewis bases that form adducts with arylboronic acids include:

Nitrogen Donors: Amines, pyridines, and imidazoles can coordinate with the boron atom through their nitrogen lone pair. This interaction is fundamental to the design of boronic acid-based sensors and for catalytic processes where an intramolecular or intermolecular base activates the boronic acid. bath.ac.uk

Oxygen Donors: Ethers (like tetrahydrofuran), carbonyls, and hydroxyl groups can act as Lewis bases. libretexts.orgresearchwithrutgers.com The interaction with diols to form cyclic boronate esters is a particularly well-studied example of Lewis acid-base adduct formation, crucial for carbohydrate sensing and temporary protection of diol functionalities.

Halide Anions: Anions such as fluoride (B91410) (F⁻) can form stable tetra-coordinate adducts (e.g., [ArB(OH)₂F]⁻). wikipedia.org

The formation of a Lewis acid-base adduct with 3-benzoylphenylboronic acid enhances the nucleophilicity of the organic groups attached to the boron, which is a key principle in reactions like the Suzuki-Miyaura cross-coupling.

| Lewis Base Type | Example | Nature of Adduct |

|---|---|---|

| Nitrogen Donor | Pyridine | Forms a neutral, tetrahedral B-N coordinate bond. |

| Oxygen Donor (Diol) | Ethylene Glycol | Forms a five-membered cyclic boronate ester. |

| Oxygen Donor (Solvent) | Tetrahydrofuran (THF) | Forms a solvent adduct, often labile. libretexts.org |

| Anionic Donor | Fluoride (F⁻) | Forms an anionic, tetrahedral complex, [ArB(OH)₂F]⁻. wikipedia.org |

Catalytic Applications of 3 Benzoylphenylboronic Acid and Its Structural Analogs

Boronic Acid-Catalyzed Organic Transformations

Boronic acid catalysis (BAC) represents an emerging and powerful strategy for promoting chemical reactions, particularly through the activation of hydroxyl groups in carboxylic acids and alcohols. ualberta.ca This approach avoids the use of wasteful and often toxic stoichiometric activating agents, aligning with the principles of green chemistry. rsc.orgrsc.org

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and polymers. ucl.ac.uk Typically, this reaction requires stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk Arylboronic acids have emerged as effective catalysts for this direct dehydrative amidation. rsc.org

The catalytic cycle is believed to involve the formation of a reversible covalent bond between the boronic acid and the carboxylic acid. This interaction activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org Electron-deficient arylboronic acids, such as those with fluoro or benzoyl substituents, often exhibit enhanced catalytic activity due to their increased Lewis acidity. ualberta.ca Studies have shown that ortho-substituted arylboronic acids are particularly effective, a feature attributed to the destabilization of the corresponding boroxine (B1236090), which favors the formation of the catalytically active species. nih.gov While borinic acids were initially investigated, further studies suggest that they may convert in situ to the more active boronic acid catalyst under certain reaction conditions. nih.gov

Table 1: Examples of Boronic Acid Catalysts in Amide Formation

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethanesulfonyloxy)phenylboronic acid | Carboxylic acids, Amines | CH2Cl2, MS 5A, low temp. | Excellent | researchgate.net |

| 1-Thianthrenylboronic acid | Carboxylic acids, Amines | CH2Cl2, MS 4A, rt | High | researchgate.net |

| Ortho-iodophenylboronic acid (MIBA) | Phenylacetic acid, Benzylamine | Toluene, reflux | ~95% | researchgate.net |

This table is interactive. Click on the headers to sort.

The aldol (B89426) reaction is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds. wikipedia.org Boronic acids have been successfully employed as catalysts in direct aldol reactions, particularly with pyruvic acids and various aldehydes. organic-chemistry.org In these reactions, both boronic and borinic acids can function as catalysts, with borinic acids sometimes showing higher activity. The catalysis proceeds efficiently in water at room temperature, highlighting its practicality and environmental benefits. organic-chemistry.org The proposed mechanism involves the boronic acid stabilizing the enol tautomer of the pyruvic acid, facilitating its addition to an aldehyde. organic-chemistry.org

A complementary approach involves the gold-catalyzed addition of boronic acids to alkynes, which generates boron enolates. nih.gov These in situ-formed enolates can then participate in aldol reactions with an aldehyde present in the mixture. This method provides an alternative pathway to traditional enolate chemistry. nih.gov

Table 2: Boron-Catalyzed Aldol Reaction of Pyruvic Acid

| Aldehyde Substrate | Catalyst | Yield of Isotetronic Acid Derivative | Reference |

|---|---|---|---|

| Benzaldehyde | Diphenylborinic acid (5 mol%) | 94% | organic-chemistry.org |

| 4-Methoxybenzaldehyde | Diphenylborinic acid (5 mol%) | 95% | organic-chemistry.org |

| 4-Nitrobenzaldehyde | Diphenylborinic acid (5 mol%) | 89% | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Beyond carboxylic acids, boronic acid catalysis is effective for the direct activation of alcohols. ualberta.ca By forming a transient boronate ester with the alcohol, the boronic acid catalyst polarizes the C–O bond. This polarization facilitates the departure of the hydroxyl group as water, generating a carbocationic intermediate that can be trapped by various nucleophiles. ualberta.ca This strategy has been successfully applied to direct Friedel-Crafts alkylations using π-activated alcohols, bypassing the need for pre-functionalization of the alcohol into a halide or sulfonate. rsc.orgualberta.ca The Lewis acidity of the boronic acid is a key factor, with electron-deficient catalysts showing greater efficacy. ualberta.ca

Role as Ligands or Co-Catalysts in Metal-Mediated Processes

While potent as catalysts themselves, boronic acids, including 3-benzoylphenylboronic acid, also play a crucial role as reagents and ligands in metal-mediated processes. nih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where they serve as the source of an organic group to be coupled with an organic halide or triflate. wikipedia.org

In addition to this classical role as a substrate, the boronic acid functionality can act as a ligand or co-catalyst, influencing the outcome of a reaction. The interaction between a metal center and a ligand is fundamental to the stability and catalytic properties of the resulting complex. researchgate.net For instance, in copper-catalyzed ipso-hydroxylation of arylboronic acids to phenols, the boronic acid coordinates to the copper center early in the catalytic cycle. mdpi.com This interaction is crucial for the subsequent transformation. The design of ligands that can cooperate with the metal center by facilitating processes like proton or electron transfer is an active area of research, enabling new types of aerobic oxidation reactions. semanticscholar.org

Development of Chiral Boronic Acid Catalysts for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry. nih.gov The development of chiral boronic acid catalysts to achieve enantioselectivity is a growing field. sioc-journal.cn Chirality can be introduced to the catalyst system in several ways. One approach involves the reaction of an achiral boronic acid with a chiral auxiliary, such as a chiral diol (e.g., a BINOL derivative), to form a chiral borate (B1201080) ester in situ. researchgate.net These chiral Lewis acids have proven effective in catalyzing stereoselective reactions like the Diels-Alder reaction. researchgate.net

Another strategy is to synthesize boronic acids that are inherently chiral, possessing, for example, axial chirality within their aryl framework. These molecules can then direct the stereochemical outcome of a reaction. Carbonyl-directed catalytic asymmetric hydroboration (CAHB) is one method that utilizes chiral boronic esters to create functionalized primary, secondary, and even tertiary chiral centers. nih.gov Furthermore, the combination of boronic acid catalysis with other catalytic modes, such as aminocatalysis, has led to dual-catalytic systems capable of performing direct asymmetric allylations of aldehydes with allylic alcohols. ualberta.ca The development of chiral-at-metal catalysts, where chirality originates from a stereogenic metal center coordinated by achiral ligands, represents another innovative frontier, moving beyond the traditional metal-plus-chiral-ligand paradigm. rsc.org

Advanced Applications in Chemical Sciences and Materials Development

Building Block for Complex Organic Synthesis

The distinct reactivity of its two functional groups makes 3-benzoylphenylboronic acid a valuable precursor in the synthesis of intricate organic compounds, ranging from large cyclic structures to extended polymer chains.

The boronic acid moiety is particularly useful for constructing large, cyclic molecules known as macrocycles and for directing the self-assembly of complex supramolecular architectures. This is primarily achieved through the formation of reversible covalent bonds, typically boronate esters, upon reaction with diol-containing compounds.

For instance, arylboronic acids can undergo condensation reactions with molecules like 2,3-dihydroxypyridine. researchgate.net This process can lead to the self-assembly of well-defined, tetrameric macrocyclic structures, held together by boronate ester linkages. researchgate.net By applying this principle, 3-benzoylphenylboronic acid can be used to create macrocycles where the benzoyl groups are positioned as peripheral functionalities, influencing the solubility, stacking behavior, and host-guest properties of the final assembly. The formation of these architectures is driven by the removal of water, often accomplished using a Dean-Stark apparatus during the reaction. researchgate.net

Table 1: Macrocycle Formation via Boronate Ester Linkages

The following table is interactive. Click on the headers to sort the data.

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Structure |

| Arylboronic Acid | Diol (e.g., 2,3-dihydroxypyridine) | Condensation | Boronate Ester |

| 3-Benzoylphenylboronic acid | Polyol | Reversible Covalent Bonding | Functionalized Macrocycle |

3-Benzoylphenylboronic acid serves as a key monomer for the synthesis of conjugated polymers and oligomers, which are materials of significant interest for their electronic and optical properties. The primary method for this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group couples with an aryl halide, enabling the formation of new carbon-carbon bonds that extend the polymer chain.

By reacting 3-benzoylphenylboronic acid with a di-halogenated aromatic or heteroaromatic comonomer, polymers with a conjugated backbone can be synthesized. The 3-benzoylphenyl group is incorporated as a pendant substituent along the polymer chain. This bulky and polar side group can significantly influence the final properties of the polymer, such as its solubility, morphology, and charge-transport characteristics. The synthesis of such donor-acceptor type copolymers is a critical strategy in the development of materials for organic electronics. rsc.org

The dual functionality of 3-Benzoylphenylboronic acid also allows it to be a starting material for the synthesis of complex heterocyclic and polyaromatic compounds. researchgate.net The boronic acid group is not only a handle for cross-coupling reactions but can also participate in the formation of boron-containing heterocycles. aablocks.com

Furthermore, the carbonyl group of the benzoyl moiety can undergo a wide range of chemical transformations. It can act as an electrophilic site for cyclization reactions, enabling the construction of new ring systems fused to the central phenyl ring. For example, condensation reactions with various nucleophiles can lead to the formation of nitrogen, oxygen, or sulfur-containing heterocycles. This versatility makes 3-benzoylphenylboronic acid a valuable intermediate in synthetic pathways targeting complex, biologically active molecules or functional dyes. aablocks.com

Materials Science and Engineering

In the field of materials science, 3-benzoylphenylboronic acid is utilized to create advanced functional materials, including porous crystalline frameworks and polymers for electronic applications.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. tcichemicals.com Boronic acids are foundational building blocks for many COFs, typically undergoing self-condensation to form boroxine (B1236090) rings or condensation with catechols to form boronate esters, which serve as the linking units of the framework. tcichemicals.com

While polyfunctional boronic acids (e.g., those with two or more boronic acid groups) are needed to form the extended network of a COF, monofunctional boronic acids like 3-benzoylphenylboronic acid play a crucial role as functionalizing and modulating agents. northwestern.eduresearchgate.net It can be used as a "truncating agent" during COF synthesis. northwestern.eduresearchgate.net When added to the reaction mixture along with a tetrahedral tetrakis(boronic acid) monomer, for example, 3-benzoylphenylboronic acid can be incorporated into the boroxine linkages at the edges of the growing framework. northwestern.edu This strategy serves two key purposes: it functionalizes the pores of the COF with benzoyl groups and helps to control the crystallization process, often leading to materials with improved order and porosity. northwestern.eduresearchgate.net

Table 2: Role of 3-Benzoylphenylboronic acid in COF Synthesis

The following table is interactive. Click on the headers to sort the data.

| Role | Co-reactant | Linkage Type | Outcome |

| Monofunctional Linker | Polyfunctional Boronic Acid | Boroxine / Boronate Ester | Pore Functionalization |

| Truncating Agent | Tetrahedral Monomer (e.g., for COF-102) | Boroxine | Control of Crystallinity & Porosity |

Polymers incorporating boronic acid functionalities are being explored for a variety of advanced applications, including optoelectronic devices. nih.gov For example, poly(3-thiophene boronic acid) has been used to construct electrochromic devices, which change color upon the application of an electrical potential. researchgate.net

By analogy, conjugated polymers synthesized using 3-benzoylphenylboronic acid as a monomer are promising candidates for optoelectronic materials. The incorporation of the benzoyl group can tune the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The benzoyl group can alter the electron-accepting character of the polymer and influence intermolecular packing, both of which are key parameters for device performance. The development of boronic acid-functionalized polymers represents a growing area of research for creating materials with tunable properties for next-generation electronic devices. nih.gov

Chemical Sensor and Probe Development

The design of chemosensors often relies on the unique ability of boronic acids to interact with diols. The benzoyl group in 3-Benzoylphenylboronic acid, being an electron-withdrawing group, can modulate the Lewis acidity of the boron center, which is a key factor in the design of fluorescent sensors.

Design Principles for Fluorescence-Based Chemosensors

The fundamental design of fluorescence-based chemosensors incorporating boronic acids involves coupling the boronic acid recognition site to a fluorophore. The interaction of the boronic acid with an analyte, such as a saccharide, alters the electronic properties of the system, leading to a detectable change in the fluorescence signal. nih.govrsc.org Common mechanisms underpinning this change include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.gov In the context of substituted phenylboronic acids, the nature and position of the substituent are critical in tuning the sensor's affinity, selectivity, and the signaling mechanism.

Mechanism of Saccharide Recognition and Detection

The primary mechanism for saccharide recognition by phenylboronic acids is the reversible covalent bond formation between the boronic acid group and the cis-1,2- or 1,3-diols present in saccharides, forming five- or six-membered cyclic boronate esters. nih.govnih.gov This interaction is typically pH-dependent. The electron-withdrawing nature of the benzoyl group in 3-Benzoylphenylboronic acid is expected to lower the pKa of the boronic acid, which can facilitate diol binding at physiological pH. This binding event alters the hybridization of the boron atom from sp² to sp³, which in a suitably designed sensor, can disrupt processes like PET quenching, leading to a "turn-on" fluorescent response.

A study involving a library of 17 different phenylboronic acids (PBAs) investigated their use in generating selective saccharide binding affinities when adsorbed onto single-walled carbon nanotube corona phases. nih.gov While this study did not specifically name 3-Benzoylphenylboronic acid, it demonstrated that substitutions on the phenyl ring (carboxy, nitro, and amino groups at ortho-, meta-, and para-positions) significantly altered selectivity for various saccharides. nih.gov This principle of substituent-tuned selectivity is directly applicable to 3-Benzoylphenylboronic acid.

Detection of Other Biologically Relevant Molecules (e.g., Catecholamines, Reactive Oxygen Species)

The diol-binding capability of boronic acids extends to other biologically important molecules that contain this functional group.

Catecholamines: Catecholamines, such as dopamine, norepinephrine, and epinephrine, possess a catechol moiety (ortho-dihydroxybenzene), which is a cis-diol. Phenylboronic acids can form stable cyclic esters with this group, enabling their detection. nih.govnih.govresearchgate.net Fluorescent sensors for catecholamines have been designed based on this interaction, where the binding event triggers a change in fluorescence. nih.gov

Reactive Oxygen Species (ROS): Certain boronic acid-based probes have been developed for the detection of reactive oxygen species, particularly hydrogen peroxide (H₂O₂). princeton.edunih.govepa.gov The mechanism involves the oxidation of the boronic acid to a phenol (B47542) by H₂O₂, which leads to a change in the electronic structure of the attached fluorophore and a corresponding change in its emission. princeton.edunih.gov This reaction is highly selective for H₂O₂ over other ROS. princeton.edu

Integration with Electrochemical and Other Sensing Platforms

Phenylboronic acid and its derivatives are versatile recognition elements that can be integrated into various sensing platforms beyond fluorescence. researchgate.netrsc.org

Electrochemical Sensors: Phenylboronic acids can be immobilized on electrode surfaces to create electrochemical sensors. researchgate.netmdpi.com The binding of diol-containing analytes like glucose to the immobilized boronic acid alters the local charge distribution or steric hindrance at the electrode surface. mdpi.com These changes can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy, where changes in peak current or charge transfer resistance are measured. mdpi.com Diboronic acid derivatives, in particular, have been synthesized and immobilized on electrodes for the selective electrochemical detection of glucose. mdpi.com

Applications in Chemical Biology and Bioconjugation

The reactivity of the boronic acid moiety and, in the case of 3-Benzoylphenylboronic acid, the potential reactivity of the carbonyl group, allows for its use in the site-specific modification of biomolecules.

Use as Reagents for Site-Specific Functionalization

Boronic acids are valuable reagents in bioconjugation for the site-specific functionalization of proteins. nih.govnih.gov Recent work has shown that ortho-carbonylphenylboronic acids, such as 2-formylphenylboronic acid (2fPBA), exhibit accelerated condensation kinetics with specific functionalities on proteins, like α-amino-hydrazides, to form stable boron-nitrogen heterocycles. nih.govnih.gov This reaction is rapid and bioorthogonal, allowing for the precise labeling of proteins. nih.govnih.gov While this research focused on the ortho-isomer, it highlights the potential of the carbonyl group in conjunction with the boronic acid to mediate site-specific reactions. The meta-position of the benzoyl group in 3-Benzoylphenylboronic acid would lead to different reactivity and stability of the resulting conjugates, a feature that could be exploited for specific applications. Phenylboronic acids have also been appended to bioconjugates to facilitate immobilization on supports containing a complexing reagent like salicylhydroxamic acid (SHA). acs.org

Scaffolds for Proteasame Inhibitor Design (as a general class of boronic acids)

Boronic acids represent a significant class of compounds utilized as scaffolds in the design of proteasome inhibitors, a critical area of research in cancer therapeutics. The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells. The unique chemical properties of the boronic acid moiety make it an effective "warhead" for targeting the active site of the proteasome.

The boron atom in boronic acid derivatives is electrophilic and can form a stable, yet reversible, covalent bond with the catalytic threonine residue in the active site of the 20S proteasome. This interaction blocks the chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities of the proteasome. The reversibility of this binding is a key feature, potentially contributing to a more favorable therapeutic window compared to irreversible inhibitors.

The design of boronic acid-based proteasome inhibitors typically involves a peptide or non-peptide backbone that directs the boronic acid "warhead" to the specific active sites of the proteasome. The structure of this backbone plays a crucial role in determining the inhibitor's potency and selectivity. By modifying the peptide sequence or the non-peptide scaffold, researchers can fine-tune the inhibitor's affinity for the different catalytic subunits of the proteasome.

One of the most well-known examples of a boronic acid-based proteasome inhibitor is Bortezomib, a dipeptide boronic acid that was the first in its class to be approved for the treatment of multiple myeloma. frontiersin.org The success of Bortezomib has spurred the development of second-generation inhibitors with improved properties. For instance, Ixazomib is another boronic acid-based inhibitor with oral bioavailability. researchgate.net

The general structure of these inhibitors often consists of a di- or tripeptide sequence that mimics the natural substrates of the proteasome, coupled with a boronic acid functional group. The specific amino acid residues in the peptide chain contribute to the binding affinity and selectivity of the inhibitor. For example, hydrophobic residues at certain positions can enhance binding to the chymotrypsin-like site.

The following table summarizes key boronic acid-based proteasome inhibitors and their characteristics:

| Compound | Structure | Type | Target Activity |

| Bortezomib | Dipeptide boronic acid | Reversible | Chymotrypsin-like (primarily), Caspase-like |

| Ixazomib | Dipeptide boronic acid | Reversible | Chymotrypsin-like (primarily) |

| Delanzomib | Peptidyl boronic acid | Reversible | Chymotrypsin-like and Caspase-like |

Research in this area continues to focus on developing novel boronic acid scaffolds to improve efficacy, reduce off-target effects, and overcome resistance mechanisms. This includes the exploration of non-peptidic scaffolds to enhance metabolic stability and cell permeability. The versatility of the boronic acid functional group ensures its continued importance as a key pharmacophore in the design of next-generation proteasome inhibitors.

Theoretical and Computational Chemistry Studies of 3 Benzoylphenylboronic Acid

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the optimized geometry and electronic properties of phenylboronic acid derivatives. lodz.plnih.gov For 3-Benzoylphenylboronic acid, DFT calculations would reveal key structural parameters such as bond lengths and angles.

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

In a typical phenylboronic acid derivative, the HOMO is often localized on the phenyl ring, while the LUMO may have significant contributions from the vacant p-orbital of the boron atom. The presence of the electron-withdrawing benzoyl group at the meta position in 3-Benzoylphenylboronic acid is expected to influence the energies and distributions of these frontier orbitals.

| Property | Description | Expected Influence of Benzoyl Group |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | The electron-withdrawing nature of the benzoyl group is expected to lower the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | The benzoyl group's electron-withdrawing character will likely lower the LUMO energy, increasing its electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | The effect on the gap is not immediately obvious and would depend on the relative lowering of the HOMO and LUMO energies. |

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying transition states and intermediates, and calculating their relative energies to determine the most favorable reaction pathway. For instance, the conformational analysis of (3-Carbamoylphenyl)boronic acid, a structurally similar compound, has been performed by calculating the PES as a function of dihedral angles. researchgate.net

For 3-Benzoylphenylboronic acid, computational methods could be used to predict its behavior in various chemical transformations. For example, in Suzuki-Miyaura coupling reactions, theoretical calculations can help understand the energetics of the different steps of the catalytic cycle. The computational discovery of reaction mechanisms is a rapidly advancing field, moving towards the analysis of increasingly complex systems. rsc.org

Spectroscopic Property Simulations (e.g., Fluorescence Emission)

The simulation of spectroscopic properties involves calculating the energies of electronic transitions between the ground and excited states. The nature of these transitions, such as whether they involve charge transfer from the phenyl ring to the benzoyl group, can also be elucidated. The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. arxiv.org

Acid-Base Equilibria and pKa Prediction

The acidity of boronic acids is a key property, as it governs their behavior in aqueous solutions and their ability to bind to diols. Arylboronic acids act as Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species, which is in equilibrium with the neutral trigonal acid. mdpi.cominnovativeeducation.org The equilibrium constant for this reaction determines the pKa of the boronic acid.

Computational prediction of pKa values for arylboronic acids presents challenges due to the need to accurately model the solvation of both the neutral acid and the anionic boronate. mdpi.comresearchgate.net Several computational strategies have been developed to address this, including:

Direct Approach: Calculating the Gibbs free energy change of the acid-base equilibrium directly in solution. nih.gov

Thermodynamic Cycles: Breaking down the process into gas-phase deprotonation and solvation free energies of the involved species. nih.gov

A crucial aspect for accurate pKa prediction is the consideration of multiple low-energy conformations of the hydroxyl groups in both the acid and its conjugate base. mdpi.com The pKa of a substituted phenylboronic acid is influenced by the electronic effects of the substituent. The electron-withdrawing benzoyl group in 3-Benzoylphenylboronic acid is expected to increase its acidity, resulting in a lower pKa compared to unsubstituted phenylboronic acid.

Computational Estimation of Lewis Acidity

The Lewis acidity of boronic acids is fundamental to their function as catalysts and sensors. nih.govsemanticscholar.org Computational methods can provide quantitative measures of Lewis acidity. One common approach is to calculate the fluoride (B91410) ion affinity (FIA), which is the energy change associated with the binding of a fluoride ion to the boron center.

Another method involves calculating the energy of the LUMO, as a lower LUMO energy generally corresponds to a stronger Lewis acid. lodz.pl The benzoyl group in 3-Benzoylphenylboronic acid, being electron-withdrawing, is anticipated to enhance the Lewis acidity of the boron center by decreasing the electron density on it.

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for studying the interactions of small molecules with biological macromolecules, such as proteins. biointerfaceresearch.commdpi.com These methods are widely used in drug discovery and design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on derivatives of the closely related 2-(3-benzoylphenyl)propanoic acid have been performed to understand their interaction with enzymes like matrix metalloproteinases and cyclooxygenases. researchgate.net Similar studies could be applied to 3-Benzoylphenylboronic acid to explore its potential as an enzyme inhibitor.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the behavior of a molecule over time. For 3-Benzoylphenylboronic acid, MD simulations could be used to study its conformational flexibility and its interactions with solvent molecules or within a binding site of a protein. scispace.com These simulations can reveal important information about the stability of ligand-receptor complexes and the role of specific intermolecular interactions.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The traditional synthesis of arylboronic acids often involves multi-step procedures that can be resource-intensive. The future of 3-Benzoylphenylboronic acid synthesis is geared towards "green chemistry" principles to enhance efficiency and environmental compatibility. researchgate.netrsc.org Research efforts are focusing on catalytic methods that improve atom economy, utilize biorenewable solvents, and operate under milder, more energy-efficient conditions, such as microwave heating. researchgate.net The goal is to develop one-pot syntheses that minimize waste and avoid the use of hazardous reagents, making the production of 3-Benzoylphenylboronic acid and its derivatives more economically viable and ecologically sound. rsc.orgrsc.org

Key areas for development include:

Catalyst-driven direct C-H borylation: Developing new catalyst systems that can directly install the boronic acid group onto the phenyl ring, bypassing the need for pre-functionalized starting materials like aryl halides.

Flow chemistry synthesis: Implementing continuous flow reactors to allow for safer, more scalable, and highly controlled production with reduced reaction times and improved yields.

Bio-inspired catalysis: Exploring enzymatic or bio-mimetic catalysts that can perform the necessary chemical transformations in aqueous media under ambient conditions.

Expanding the Scope of Catalytic Transformations

While phenylboronic acids are renowned for their indispensable role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, the future lies in expanding their catalytic utility. nih.govyoutube.com The ability of boronic acids to act as catalysts themselves is an emerging field of significant interest. rsc.orgresearchgate.net They can form reversible covalent bonds with hydroxyl groups, enabling the activation of alcohols and carboxylic acids for various transformations under mild conditions. rsc.orgresearchgate.net

Future research will likely explore the use of 3-Benzoylphenylboronic acid as a catalyst in reactions such as:

Direct Amidation: Catalyzing the formation of amide bonds directly from carboxylic acids and amines, a process with high atom economy that generates water as the only byproduct. nih.govwalisongo.ac.id

Acylation Reactions: Serving as a catalyst in Friedel-Crafts type acylation reactions, providing a milder alternative to traditional Lewis acid catalysts. nih.gov

Asymmetric Synthesis: Designing chiral derivatives of 3-Benzoylphenylboronic acid to act as catalysts in enantioselective reactions, a crucial area for pharmaceutical synthesis.

The benzophenone (B1666685) moiety in 3-Benzoylphenylboronic acid could introduce unique electronic or steric effects, potentially modifying the catalytic activity and selectivity compared to simpler arylboronic acids.

| Catalytic Reaction Type | Traditional Reagents/Catalysts | Boronic Acid-Based Advantage | Potential Role of 3-Benzoylphenylboronic Acid |

| C-C Bond Formation | Organotin, Organozinc | Low toxicity, air/moisture stability. researchgate.net | Key reagent in Suzuki-Miyaura coupling. youtube.com |

| Amide Bond Formation | Coupling reagents (e.g., DCC) | Catalytic, high atom economy, water byproduct. walisongo.ac.id | Potential catalyst for direct amidation. |

| Acylation | Strong Lewis acids (e.g., AlCl₃) | Milder reaction conditions, higher selectivity. nih.gov | Catalyst for selective acylation reactions. |

This table summarizes the expanding catalytic roles of boronic acids and the potential future applications for 3-Benzoylphenylboronic acid.

Integration into Advanced Smart Materials and Responsive Systems

The inherent ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for its use in "smart" materials that respond to specific chemical stimuli. mdpi.com When integrated into polymers, hydrogels, or nanoparticles, boronic acids can create systems that change their physical or chemical properties in response to changes in pH or the concentration of diol-containing molecules like glucose. mdpi.comnih.govrsc.org

Emerging research is focused on incorporating 3-Benzoylphenylboronic acid into such materials to create multi-responsive systems. The benzophenone unit is a well-known photosensitizer, capable of initiating chemical reactions or causing polymer cross-linking upon exposure to UV light. This dual functionality could lead to the development of:

Photo- and Chemo-Responsive Hydrogels: Hydrogels that swell or shrink in the presence of glucose and can also be cross-linked or degraded by light. nih.govnih.gov Such materials could be used for complex, multi-stage drug delivery platforms. nih.govrsc.org

Self-Healing Materials: Polymers containing 3-Benzoylphenylboronic acid could be designed where the dynamic boronate ester bonds provide a self-healing capability, while the benzophenone moiety allows for photo-induced strengthening of the healed area. nih.gov

Stimuli-Responsive Surfaces: Grafting polymers containing this compound onto surfaces could allow for the creation of substrates whose wettability and cell-adhesion properties can be controlled by both light and the presence of specific biomolecules. mdpi.com

Next-Generation Sensor Design with Enhanced Selectivity and Sensitivity

Building on the principles of diol recognition, boronic acids are extensively used in the design of sensors for carbohydrates and other biologically important molecules. nih.govrsc.org The interaction between the boronic acid and the target analyte can be transduced into a detectable signal, such as a change in fluorescence or color. rsc.orgmdpi.com

Future sensor designs utilizing 3-Benzoylphenylboronic acid aim to achieve higher sensitivity and selectivity. The benzophenone group can act as a signaling unit or modulate the electronic properties of the boronic acid to fine-tune its binding affinity. Research avenues include:

Fluorescent Sensors: Designing sensors where the binding of an analyte to the boronic acid alters the fluorescence properties of the benzophenone core, potentially through photoinduced electron transfer (PET) or other mechanisms. nih.govresearchgate.net

Colorimetric Sensors: Developing systems where analyte binding induces a conformational change that leads to a visible color change, enabling simple, equipment-free detection. rsc.org

Electrochemical Sensors: Immobilizing 3-Benzoylphenylboronic acid on electrode surfaces to create sensors that detect analytes through changes in capacitance, impedance, or current. researchgate.netnih.govmdpi.com These sensors could offer high sensitivity and potential for miniaturization.

| Sensor Type | Transduction Principle | Potential Advantage of 3-Benzoylphenylboronic Acid |

| Fluorescent | Change in fluorescence intensity or wavelength upon analyte binding. rsc.org | Benzophenone moiety can act as a built-in fluorophore or quencher. |

| Colorimetric | Analyte binding causes a visible color change. rsc.org | The benzoyl group could participate in charge-transfer complexes that are colored. |

| Electrochemical | Analyte binding alters the electrical properties of a sensor surface. researchgate.net | Can be immobilized on electrodes for sensitive electronic detection. |

This table outlines different sensor modalities where 3-Benzoylphenylboronic acid could be a key component for enhanced performance.

Synergistic Experimental and Computational Research Strategies for Molecular Design

To accelerate the discovery and optimization of new applications for 3-Benzoylphenylboronic acid, future research will increasingly rely on the synergy between experimental synthesis and computational modeling. lodz.pl Theoretical methods, such as Density Functional Theory (DFT), can provide profound insights into the geometric and electronic structures of molecules, predict their reactivity, and model their interactions with target analytes. lodz.plnih.gov

This integrated approach will enable:

Rational Design of Catalysts: Computational screening of various derivatives of 3-Benzoylphenylboronic acid to predict their catalytic efficacy for specific reactions, thus guiding synthetic efforts towards the most promising candidates.

Modeling of Sensor-Analyte Interactions: Simulating the binding event between the boronic acid moiety and different analytes to understand the factors governing selectivity and to design sensors with enhanced specificity for a particular target molecule. lodz.pl

Prediction of Material Properties: Using molecular dynamics simulations to predict the bulk properties of polymers and materials incorporating 3-Benzoylphenylboronic acid, such as their responsiveness to stimuli and mechanical strength, thereby streamlining the development of new smart materials.

By combining predictive computational models with targeted experimental validation, researchers can significantly reduce the trial-and-error component of materials and catalyst development, leading to a more efficient and insightful design process. dergipark.org.tr

Q & A

What are the common synthetic routes for preparing 3-substituted phenylboronic acids, and how do reaction conditions influence yield and purity?

Basic Research Focus

3-Substituted phenylboronic acids, such as 3-benzyloxyphenylboronic acid, are typically synthesized via Suzuki-Miyaura coupling or direct electrophilic borylation. For example, the Pudovik reaction has been employed to synthesize benzoxaboroles via nucleophilic addition of dialkylphosphites to carbonyl-substituted phenylboronic acids . Key factors include:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Solvent and temperature : Anhydrous THF or DMF at 60–80°C minimizes boroxine formation.

- Purification challenges : Silica gel chromatography may lead to boronic acid degradation; alternative methods like recrystallization or trituration are preferred .

How can computational methods (e.g., DFT/B3LYP) predict the electronic and structural properties of 3-substituted phenylboronic acids?

Advanced Research Focus

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

- Conformational stability : The benzoyl or benzyloxy group induces steric effects, altering dihedral angles between the boronic acid moiety and aromatic ring .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity; electron-withdrawing substituents (e.g., -CF₃) reduce gap values, enhancing electrophilicity .

- Vibrational spectra : Simulated IR frequencies match experimental data, aiding in structural validation (e.g., B-O stretching at ~1,350 cm⁻¹) .

What experimental techniques are critical for characterizing anhydride impurities in 3-benzyloxyphenylboronic acid?

Basic Research Focus

Commercial 3-benzyloxyphenylboronic acid often contains variable anhydride content due to boronic acid self-condensation. Key analytical methods:

- ¹¹B NMR : Distinguishes free boronic acid (~30 ppm) from boroxine anhydrides (~18 ppm) .

- Mass spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 228.05 for C₁₃H₁₃BO₃) and anhydride adducts .

- Titration : Quantitative analysis using NaOH to hydrolyze boroxines back to boronic acid .

How do substituent positions (ortho, meta, para) affect the binding affinity of phenylboronic acids to biological targets?

Advanced Research Focus

Molecular docking studies reveal:

- Meta-substituents : 3-Benzoyl groups enhance binding to serine proteases (e.g., trypsin) via hydrophobic interactions with active-site residues .

- Steric effects : Bulky substituents at the ortho position reduce binding efficiency by ~40% compared to para analogs .

- pH-dependent binding : The boronic acid group forms reversible esters with diols (e.g., saccharides), with optimal binding at pH 7.5–8.5 .

What strategies mitigate boroxine formation during storage of 3-substituted phenylboronic acids?

Basic Research Focus

Boroxines form via dehydration, reducing reagent efficacy. Mitigation approaches:

- Storage conditions : Argon atmosphere at -20°C in anhydrous solvents (e.g., THF) .

- Stabilizers : Addition of 1–5% water or ethylene glycol prevents self-condensation .

- Lyophilization : Freeze-drying under vacuum preserves purity for long-term storage .

How do solvent polarity and temperature influence the Suzuki-Miyaura coupling efficiency of 3-benzoylphenylboronic acid?

Advanced Research Focus

Optimization studies show:

- Polar aprotic solvents : DMSO increases reaction rate by stabilizing the Pd intermediate but may promote side reactions at >80°C .

- Temperature gradients : A stepwise protocol (60°C for initiation, 25°C for completion) improves yields by 15–20% .

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar solvents due to better solubility and milder conditions .

What are the contradictions in reported crystallographic data for 3-substituted phenylboronic acids, and how can they be resolved?

Advanced Research Focus

Discrepancies in X-ray structures (e.g., bond lengths and angles) arise from:

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) alter B-O bond lengths by ~0.05 Å .

- Hydration state : Anhydrous vs. monohydrate forms show variations in unit cell parameters, necessitating TGA/DSC analysis to confirm hydration .

- DFT validation : Computational models refine experimental data by accounting for lattice energy and intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.